N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with methoxyphenyl and chloromethoxyphenyl groups. While direct biological data for this specific compound are unavailable in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-12-19(20(26)23-16-10-14(22)6-9-18(16)28-3)29-21-24-17(11-25(12)21)13-4-7-15(27-2)8-5-13/h4-11H,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUYRUEYQOQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate and dimethylformamide (DMF) as a solvent . The reaction proceeds through cyclization and heterocyclization steps, leading to the formation of the desired imidazo[2,1-b][1,3]thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including compounds similar to N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have demonstrated that thiazole-based compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Apergillus oryzae . The mechanism often involves disruption of cellular processes or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to possess cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7) and other tumor types . These effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression.
Case Studies
- Antibacterial Screening : A study evaluated various thiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 1 µg/mL .
- Anticancer Evaluation : In another investigation involving thiazole derivatives, researchers employed the Sulforhodamine B assay to assess cytotoxicity against human cancer cell lines. Compounds showed varied levels of activity, with some derivatives demonstrating IC50 values in the low micromolar range .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with target proteins involved in cancer and microbial resistance. These studies provide insights into how structural modifications can enhance biological activity and specificity towards targets .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
*Calculated based on molecular formula.
Key Observations :
- Chlorine Position : G677-0184 differs from the target compound only in the position of the chlorine atom (3-chlorophenyl vs. 5-chloro-2-methoxyphenyl). This positional isomerism may influence lipophilicity (logP = 5.17 for G677-0184) and bioavailability .
- Fluorine Substituents : G677-0104 and G677-0124 () feature fluorophenyl and trifluoromethyl groups, which enhance metabolic stability and electronegativity compared to methoxy groups .
- Heteroaromatic vs. Phenyl Groups : Compound 5h () replaces the phenyl group with a chloropyridinyl moiety, reducing molecular weight (379.84 vs. ~448.92) and altering hydrogen-bonding capacity .
Physicochemical Properties
Melting Points and Solubility
- G677-0184: No melting point reported, but logSw (aqueous solubility) = -5.65, indicating low solubility .
- Analogs : Melting points range from 108–217°C, with higher values correlating with rigid substituents (e.g., 5f: 215–217°C with 4-chlorophenyl groups) .
- Sulfonamide Derivatives : Imidazothiazole sulfonamides () exhibit moderate solubility in DMSO-d6, a common solvent for NMR studies .
Hydrogen Bonding and Crystal Packing
- Nitazoxanide analogs () form intermolecular N–H···N and C–H···F/O bonds, stabilizing crystal lattices. Similar interactions are expected in the target compound .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activities, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C21H18ClN3O3S
- Molecular Weight : 427.9 g/mol
- CAS Number : 1005302-70-4
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. In a study involving various imidazo[2,1-b]thiazole derivatives, it was found that certain analogues exhibited significant activity against Mycobacterium tuberculosis (Mtb). For instance:
| Compound | IC50 (mM) | IC90 (mM) | Selectivity |
|---|---|---|---|
| IT10 | 2.32 | 7.05 | High |
| IT06 | 2.03 | 15.22 | High |
These compounds demonstrated selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), suggesting their potential for targeted therapy in tuberculosis treatment .
Anticancer Activity
The imidazo[2,1-b]thiazole scaffold has also been investigated for anticancer properties. In a study evaluating various derivatives, it was noted that modifications to the phenyl ring significantly affected cytotoxic activity against cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Bcl-2 Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The presence of specific substituents on the phenyl ring was crucial for enhancing activity, indicating a strong structure-activity relationship .
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example, the most active compounds were shown to interact with Pantothenate synthetase of Mtb through hydrophobic contacts and hydrogen bonding, contributing to their inhibitory effects .
Case Studies
- Antitubercular Activity : A series of novel derivatives were synthesized and evaluated for their activity against Mtb. The most promising candidates showed low toxicity towards human lung fibroblast cells while effectively inhibiting Mtb growth.
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be optimized?
The synthesis involves multi-step reactions, including coupling steps facilitated by palladium or copper catalysts in solvents like dimethylformamide (DMF) or methanol. Key intermediates should be purified via column chromatography and characterized using NMR and mass spectrometry (MS) to confirm structural integrity. For example, Suzuki-Miyaura cross-coupling reactions may be employed for aryl-aryl bond formation, with catalyst loading optimized to 2-5 mol% to maximize yield . Reaction temperatures (80–120°C) and solvent polarity are critical for regioselectivity in heterocyclic ring formation .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
1H/13C NMR spectroscopy is critical for confirming substituent positions and verifying methoxy/chloro group incorporation. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while X-ray crystallography (using SHELX software) resolves stereochemical ambiguities . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
Basic: How can X-ray crystallography resolve structural ambiguities in this compound?
SHELXL refinement is widely used for small-molecule crystallography. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters include R-factor convergence (<5%) and electron density maps to validate methoxy and chloro substituent orientations. Disordered regions (e.g., methyl groups) are modeled using PART instructions in SHELX .
Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?
Modify the 4-methoxyphenyl group to introduce electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability. Replace the 3-methyl group with bulkier alkyl chains to probe steric effects on target binding. Compare bioactivity data (e.g., IC50) against analogs with pyrazole or triazole cores to identify pharmacophore requirements .
Advanced: What computational strategies predict target binding modes and pharmacokinetic properties?
Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies key interactions (e.g., hydrogen bonding with the carboxamide group). Density functional theory (DFT) calculates electrostatic potential maps to optimize solubility. ADMET predictors (e.g., SwissADME) assess logP (<5) and CNS permeability .
Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?
Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation byproducts. Compare NMR spectra with computational predictions (e.g., ACD/Labs) to validate peak assignments. For yield discrepancies, optimize catalyst activation (e.g., ligand-to-palladium ratios in cross-couplings) and monitor reaction progress via TLC .
Advanced: What strategies improve solubility for in vitro assays?
Use co-solvents (DMSO:PBS, ≤1% v/v) or formulate as cyclodextrin complexes. Introduce hydrophilic groups (e.g., -OH, -SO3H) at the 5-chloro-2-methoxyphenyl moiety while monitoring SAR trade-offs. Micellar solubilization with polysorbate-80 is effective for hydrophobic analogs .
Advanced: How can low yields in the final coupling step be troubleshooted?
Catalyst Screening : Test Buchwald-Hartwig catalysts (e.g., Xantphos/Pd2(dba)3) for amide bond formation.
Solvent Optimization : Replace DMF with toluene for higher-temperature reactions (reflux at 110°C).
Intermediate Stability : Protect reactive amines with Boc groups to prevent side reactions .
Advanced: How to design analogs with enhanced metabolic stability?
Replace metabolically labile groups (e.g., methyl esters) with bioisosteres like trifluoroethyl. Introduce fluorine at the 4-methoxyphenyl ring to block CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .
Advanced: How to assess compound stability under physiological conditions?
pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS.
Light Sensitivity : Expose to UV (365 nm) and quantify photodegradants.
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
